molecular formula C21H22N4O B6096443 N'-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide

N'-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide

Cat. No.: B6096443
M. Wt: 346.4 g/mol
InChI Key: SGWJAQIGQNOSND-LYBHJNIJSA-N
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Description

N’-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a pyridine ring through a hydrazone linkage. The presence of the isopropyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-1-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-4-Pyridinylmethylene]isonicotinohydrazide
  • N-(Propan-2-yl)(tert-butoxy)carbohydrazide

Uniqueness

N’-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, such as the carbazole moiety and isopropyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[(E)-(6-propan-2-yl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-13(2)15-6-7-18-17(12-15)16-4-3-5-19(20(16)23-18)24-25-21(26)14-8-10-22-11-9-14/h6-13,23H,3-5H2,1-2H3,(H,25,26)/b24-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWJAQIGQNOSND-LYBHJNIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=C2CCCC3=NNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)NC\3=C2CCC/C3=N\NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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